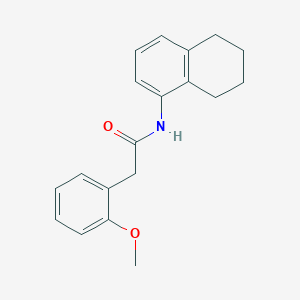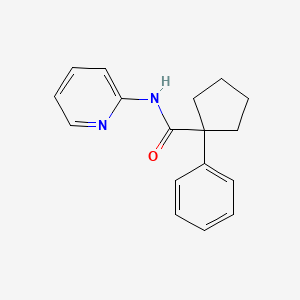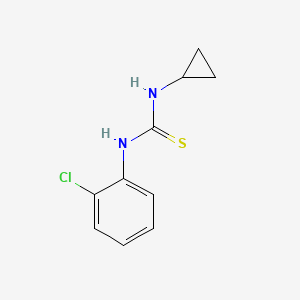
N-(2-bromophenyl)-2-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-2-cyclohexylacetamide, also known as BPCA, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic properties. BPCA belongs to the class of amides, and it is a white to off-white crystalline powder that is soluble in organic solvents.
Wirkmechanismus
The exact mechanism of action of N-(2-bromophenyl)-2-cyclohexylacetamide is not fully understood, but it is believed to act on various molecular targets in the body. N-(2-bromophenyl)-2-cyclohexylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism. N-(2-bromophenyl)-2-cyclohexylacetamide has also been shown to modulate the activity of ion channels in the nervous system, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and physiological effects:
N-(2-bromophenyl)-2-cyclohexylacetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(2-bromophenyl)-2-cyclohexylacetamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which can protect cells against oxidative stress-induced damage. Moreover, N-(2-bromophenyl)-2-cyclohexylacetamide has been found to improve glucose and lipid metabolism, which may be beneficial for the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromophenyl)-2-cyclohexylacetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-(2-bromophenyl)-2-cyclohexylacetamide is also soluble in organic solvents, which makes it suitable for various assays. However, N-(2-bromophenyl)-2-cyclohexylacetamide has some limitations for lab experiments. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Moreover, N-(2-bromophenyl)-2-cyclohexylacetamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well characterized.
Zukünftige Richtungen
There are several future directions for the study of N-(2-bromophenyl)-2-cyclohexylacetamide. One direction is to further investigate its mechanism of action and molecular targets. Another direction is to study its pharmacokinetic properties and optimize its dosing regimen for therapeutic use. Moreover, N-(2-bromophenyl)-2-cyclohexylacetamide can be studied for its potential use in the treatment of various diseases such as neurodegenerative disorders, metabolic disorders, and inflammatory diseases. Finally, N-(2-bromophenyl)-2-cyclohexylacetamide can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, N-(2-bromophenyl)-2-cyclohexylacetamide is a promising chemical compound that has been extensively studied in scientific research due to its potential therapeutic properties. N-(2-bromophenyl)-2-cyclohexylacetamide has anti-inflammatory, analgesic, and anticonvulsant activities, and it has been studied for its potential use in the treatment of various diseases. N-(2-bromophenyl)-2-cyclohexylacetamide has several advantages for lab experiments, but its limitations should be taken into consideration. There are several future directions for the study of N-(2-bromophenyl)-2-cyclohexylacetamide, and further research is needed to fully understand its biological activity and therapeutic potential.
Synthesemethoden
The synthesis of N-(2-bromophenyl)-2-cyclohexylacetamide involves the reaction of 2-bromobenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-(2-bromophenyl)-2-cyclohexylacetamide as the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-2-cyclohexylacetamide has been studied in various scientific research fields due to its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and anticonvulsant activities. N-(2-bromophenyl)-2-cyclohexylacetamide has also been shown to have neuroprotective effects and can protect against oxidative stress-induced damage in cells. Moreover, N-(2-bromophenyl)-2-cyclohexylacetamide has been studied for its potential use in the treatment of neuropathic pain, epilepsy, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c15-12-8-4-5-9-13(12)16-14(17)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMLPGPKAJNASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-cyclohexylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide](/img/structure/B5720083.png)



![[4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5720108.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5720131.png)
![2-[2-(6-methyl-4-phenyl-2-quinazolinyl)carbonohydrazonoyl]benzonitrile](/img/structure/B5720145.png)
![N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5720149.png)
![1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720156.png)



